Cas no 3854-50-0 (Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate)
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid,2-ethyl-4,4,4-trifluoro-3-oxo-, ethyl ester
- 2-ETHYL-4,4,4-TRIFLUORO-3-OXOBUTYRIC ACID ETHYL ESTER
- ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate
- 2-Ethyl-4,4,-Trifluoro-3-oxo-butyric acid ethyl ester
- ethyl 2-(trifluoroacetyl)butanoate
- Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate
- ethyl 2-ethyl-4,4,4-trifluoroacetoacetate
- ethyl 2-trifluoroacetylbutyrate
- ethyl 4,4,4-trifluoroacetoacetic acid ethyl ester
- 3854-50-0
- RRFFKINDACKLJY-UHFFFAOYSA-N
- E84671
- DTXSID60332470
- CS-0361448
- AKOS017343219
- FS-6143
- GEO-04050
- ethyl 2-ethyl-4,4,4-trifluoro-3-oxo-butanoate
- SCHEMBL6469637
- 4,4?-(1,6-Hexanediyl)dioxydibenzaldehyde
- MFCD05864378
- alpha-ethyl-gamma, gamma, gamma-trifluoroacetoacetic acid, ethyl ester
- BBL102655
- STL556459
-
- MDL: MFCD05864378
- Inchi: 1S/C8H11F3O3/c1-3-5(7(13)14-4-2)6(12)8(9,10)11/h5H,3-4H2,1-2H3
- InChI Key: RRFFKINDACKLJY-UHFFFAOYSA-N
- SMILES: FC(C(C(C(=O)OCC)CC)=O)(F)F
Computed Properties
- Exact Mass: 212.06600
- Monoisotopic Mass: 212.066
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.192
- Boiling Point: 95 °C
- Flash Point: 63°C
- Refractive Index: 1.381
- PSA: 43.37000
- LogP: 1.70710
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E917640-1g |
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate |
3854-50-0 | 1g |
$150.00 | 2023-05-18 | ||
| TRC | E917640-5g |
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate |
3854-50-0 | 5g |
$592.00 | 2023-05-18 | ||
| TRC | E917640-10g |
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate |
3854-50-0 | 10g |
$ 800.00 | 2023-09-07 | ||
| Fluorochem | 022046-250mg |
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate |
3854-50-0 | 95% | 250mg |
£92.00 | 2022-03-01 | |
| Fluorochem | 022046-1g |
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate |
3854-50-0 | 95% | 1g |
£191.00 | 2022-03-01 | |
| Fluorochem | 022046-5g |
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate |
3854-50-0 | 95% | 5g |
£698.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1253050-100mg |
ETHYL 2-ETHYL-4,4,4-TRIFLUORO-3-OXOBUTYRATE |
3854-50-0 | 97% | 100mg |
$145 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1253050-250mg |
ETHYL 2-ETHYL-4,4,4-TRIFLUORO-3-OXOBUTYRATE |
3854-50-0 | 97% | 250mg |
$175 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1253050-1g |
ETHYL 2-ETHYL-4,4,4-TRIFLUORO-3-OXOBUTYRATE |
3854-50-0 | 97% | 1g |
$575 | 2023-09-01 | |
| 1PlusChem | 1P00C8E5-100mg |
ETHYL 2-ETHYL-4,4,4-TRIFLUORO-3-OXOBUTYRATE |
3854-50-0 | 97% | 100mg |
$31.00 | 2023-12-17 |
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate Suppliers
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate (CAS No. 3854-50-0): A Comprehensive Overview
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate (CAS No. 3854-50-0) is a fluorinated carboxylic acid ester that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. This compound, characterized by its trifluoromethyl group and ethyl ester moiety, exhibits a range of applications that span from synthetic chemistry to potential therapeutic uses.
The molecular structure of Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate consists of a central carbon atom double-bonded to an oxygen atom, flanked by a trifluoromethyl group at the 4-position and an ethyl ester group at the 3-position. This arrangement imparts distinct physicochemical properties, including increased lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of more complex molecules.
In recent years, the interest in fluorinated compounds has surged due to their enhanced biological activity and improved pharmacokinetic profiles. The presence of the trifluoromethyl group in Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate contributes to its resistance to metabolic degradation, which is a critical factor in drug design. This property has been leveraged in the development of novel pharmaceuticals targeting various diseases.
One of the most compelling applications of this compound is in the synthesis of fluorinated analogs of existing drugs. By incorporating fluorine atoms into bioactive molecules, researchers can modulate their binding affinity, solubility, and metabolic pathways. For instance, studies have shown that fluorinated derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) exhibit improved efficacy and reduced side effects compared to their non-fluorinated counterparts.
The role of Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate as a building block in organic synthesis is also noteworthy. Its versatile reactivity allows for the construction of complex scaffolds that are difficult to access through traditional synthetic routes. This has opened up new avenues for drug discovery and material science applications.
Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies indicate that the trifluoromethyl group enhances the binding affinity of small molecules to biological targets by increasing hydrophobic interactions and reducing conformational flexibility. These insights have guided the design of next-generation therapeutics with improved pharmacological profiles.
In addition to its pharmaceutical applications, Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate has found utility in agrochemical research. Fluorinated compounds are known to exhibit enhanced stability against environmental degradation, making them ideal for use in crop protection agents. The incorporation of fluorine into pesticide formulations has led to more effective and sustainable solutions for agricultural challenges.
The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Common synthetic pathways include condensation reactions between trifluoroacetic acid derivatives and appropriate ester precursors. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic routes, aligning with the growing emphasis on green chemistry principles.
The safety profile of Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate is another critical consideration in its application. While fluorinated compounds can pose unique challenges due to their stability and reactivity, proper handling procedures ensure that risks are minimized. Industrial-scale production adheres to stringent quality control measures to guarantee consistency and safety.
Future research directions for this compound are likely to focus on expanding its applications in drug development and material science. The growing demand for innovative therapeutic agents continues to drive exploration into novel fluorinated scaffolds. Additionally, the integration of machine learning techniques into drug discovery pipelines promises to accelerate the identification of promising candidates derived from compounds like Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate.
In conclusion, Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate (CAS No. 3854-50-0) represents a fascinating example of how structural modifications can lead to significant improvements in biological activity and synthetic utility. Its unique properties make it a valuable asset in both academic research and industrial applications, paving the way for innovative solutions across multiple scientific disciplines.
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